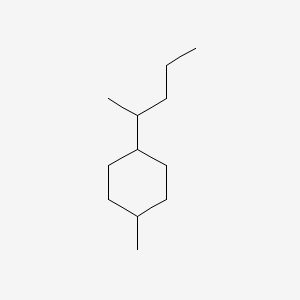

1-Methyl-4-(1-methylbutyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

54411-00-6 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

1-methyl-4-pentan-2-ylcyclohexane |

InChI |

InChI=1S/C12H24/c1-4-5-11(3)12-8-6-10(2)7-9-12/h10-12H,4-9H2,1-3H3 |

InChI Key |

HAYJDNGTQSBRDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1CCC(CC1)C |

Origin of Product |

United States |

Conformational and Stereochemical Analysis of 1 Methyl 4 1 Methylbutyl Cyclohexane

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis

The cyclohexane ring is not a planar hexagon. To avoid angle and torsional strain, it adopts a three-dimensional puckered shape. wikipedia.org The most stable of these is the chair conformation, in which all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent C-H bonds are staggered, minimizing torsional strain. libretexts.orgpressbooks.pub At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.org In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: axial and equatorial. pressbooks.pub Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point out from the perimeter of the ring. pressbooks.pub

Chair-Chair Interconversion Dynamics

Cyclohexane rings are conformationally mobile and undergo a rapid process known as ring flipping or chair-chair interconversion. libretexts.orgmasterorganicchemistry.com This process, which occurs millions of times per second at room temperature, converts one chair conformation into another. libretexts.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgpressbooks.pubmasterorganicchemistry.com However, substituents that are pointing "up" relative to the ring plane remain "up," and those pointing "down" remain "down". masterorganicchemistry.com

The interconversion between the two chair forms is not a single-step process. It proceeds through several higher-energy intermediate conformations. The sequence is as follows: chair → half-chair → twist-boat → boat → twist-boat → half-chair → chair. wikipedia.orgyoutube.com

Chair Conformation: The most stable conformer, free of significant angle and torsional strain. libretexts.org

Half-Chair Conformation: The highest energy barrier in the interconversion process, representing the transition state between the chair and twist-boat forms. wikipedia.org

Twist-Boat Conformation: A local energy minimum, more stable than the boat conformation. wikipedia.org

Boat Conformation: A high-energy conformation that suffers from torsional strain due to eclipsed C-H bonds and steric strain between the "flagpole" hydrogens. wikipedia.orgmsu.edu It serves as a transition state between two twist-boat conformations. wikipedia.org

Ring Inversion Barriers in Monosubstituted and Disubstituted Cyclohexanes

The energy barrier for the ring inversion of cyclohexane itself is approximately 45 kJ/mol (about 10-11 kcal/mol). libretexts.org When a substituent replaces a hydrogen atom, the two chair conformations resulting from a ring flip are no longer equivalent in energy. libretexts.orglibretexts.org One conformer will have the substituent in an axial position, and the other will have it in an equatorial position. libretexts.org

Generally, conformations with substituents in the equatorial position are more stable. libretexts.orglibretexts.org This preference is due to steric strain known as 1,3-diaxial interactions. libretexts.org An axial substituent is spatially close to the two other axial hydrogens (or substituents) on the same side of the ring, leading to repulsive steric interactions. youtube.com In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions. youtube.com

The energy difference between the axial and equatorial conformers is known as the "A-value" or conformational free energy. masterorganicchemistry.com The larger the A-value, the greater the steric bulk of the substituent and the stronger the preference for the equatorial position. libretexts.orgmasterorganicchemistry.com For example, at room temperature, about 95% of methylcyclohexane (B89554) molecules have the methyl group in the equatorial position. libretexts.orgmasterorganicchemistry.com For the much larger tert-butyl group, the equilibrium lies almost entirely (>99.9%) toward the equatorial conformer, effectively "locking" the conformation. libretexts.orgmasterorganicchemistry.com

For disubstituted cyclohexanes, the stability of a given chair conformation depends on the cumulative steric effects of both substituents. libretexts.orgopenstax.org The most stable conformer will be the one that places the maximum number of bulky groups in equatorial positions. libretexts.org When two different substituents are present, the conformation where the larger group is equatorial is generally more stable. msu.edulibretexts.org

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | 4.9 | masterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |

| -Br (Bromo) | 0.43 | masterorganicchemistry.com |

Stereochemical Isomerism in 1-Methyl-4-(1-methylbutyl)cyclohexane

Stereoisomerism in this compound arises from two sources: the spatial arrangement of the two substituents on the cyclohexane ring (diastereoisomerism) and the presence of a chiral center in the 1-methylbutyl side chain (enantiomerism).

cis–trans Diastereoisomerism of 1,4-Disubstituted Cyclohexanes

Like other 1,4-disubstituted cyclohexanes, this compound exists as two geometric isomers: cis and trans. libretexts.orgmvpsvktcollege.ac.in These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in

cis-isomer: In the cis isomer, both substituents are on the same side of the ring (e.g., both pointing "up" or both "down"). mvpsvktcollege.ac.inscribd.com In any chair conformation of a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position and the other must be in an equatorial position (axial-equatorial or a,e). libretexts.org A ring flip interconverts these two positions, resulting in an equatorial-axial (e,a) conformation. The two conformers are not identical if the substituents are different. The more stable conformer will have the larger group (the 1-methylbutyl group) in the equatorial position.

trans-isomer: In the trans isomer, the substituents are on opposite sides of the ring (one "up" and one "down"). mvpsvktcollege.ac.inscribd.com This arrangement allows for two possible chair conformations: one where both substituents are axial (diaxial or a,a) and one where both are equatorial (diequatorial or e,e). libretexts.orgopenstax.org The diequatorial conformation is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form. stereoelectronics.org Therefore, the trans isomer of this compound exists almost exclusively in the diequatorial conformation. This makes the trans isomer, in its preferred conformation, more stable than the cis isomer.

Enantiomerism Arising from the Branched Butyl Substituent

The 1-methylbutyl substituent group contains a stereocenter (chiral center) at the carbon atom bonded to the cyclohexane ring, as this carbon is attached to four different groups (a hydrogen atom, a methyl group, a propyl group, and the cyclohexyl ring). This chirality gives rise to two possible configurations: (R) and (S).

Because of this chiral side chain, both the cis and trans diastereomers of this compound are chiral. A molecule is chiral if it is non-superimposable on its mirror image. iitk.ac.in Consequently, each diastereomer exists as a pair of enantiomers.

The four possible stereoisomers are:

(cis)-1-methyl-4-((R)-1-methylbutyl)cyclohexane

(cis)-1-methyl-4-((S)-1-methylbutyl)cyclohexane

(trans)-1-methyl-4-((R)-1-methylbutyl)cyclohexane

(trans)-1-methyl-4-((S)-1-methylbutyl)cyclohexane

The relationship between these isomers is that the (R)- and (S)-forms within each diastereomeric pair (cis or trans) are enantiomers of each other. Any cis isomer is a diastereomer of any trans isomer.

| Diastereomer | Side Chain Configuration | Full Stereoisomer Name | Relationship |

|---|---|---|---|

| cis | (R) | cis-1-methyl-4-((R)-1-methylbutyl)cyclohexane | Enantiomers |

| (S) | cis-1-methyl-4-((S)-1-methylbutyl)cyclohexane | ||

| trans | (R) | trans-1-methyl-4-((R)-1-methylbutyl)cyclohexane | Enantiomers |

| (S) | trans-1-methyl-4-((S)-1-methylbutyl)cyclohexane |

Methodologies for Experimental Conformational Analysis

Several experimental and computational techniques are employed to study the conformations and stereochemistry of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. At room temperature, the rapid chair-chair interconversion of cyclohexane causes the signals for axial and equatorial protons to average out into a single signal. masterorganicchemistry.commasterorganicchemistry.com However, at low temperatures (e.g., -100 °C), the ring flip becomes slow on the NMR timescale, allowing for the distinct observation of signals for axial and equatorial protons. masterorganicchemistry.commasterorganicchemistry.com This technique can be used to determine the ratio of conformers at equilibrium and thereby calculate the free energy difference (A-value) between them.

Computational Chemistry: Molecular mechanics (like MM2) and quantum chemical calculations are used to model the structures and compute the relative energies of different conformers. masterorganicchemistry.comsapub.orgscispace.com These methods can predict the most stable conformations, the energy barriers for ring inversion, and geometric parameters like bond lengths and angles, which can then be compared with experimental data. sapub.orgresearchgate.net

X-ray Crystallography: For compounds that are crystalline solids, X-ray diffraction can determine the precise three-dimensional structure of the molecule in the solid state. This provides definitive information about which conformation is adopted in the crystal lattice, though it may not represent the preferred conformation in solution.

Polarimetry: This technique is used to measure the optical activity of chiral compounds. sapub.orgscispace.com Since the stereoisomers of this compound are chiral, polarimetry can be used to distinguish between enantiomers. Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. iitk.ac.in A racemic mixture (a 50:50 mixture of enantiomers) will show no optical activity. iitk.ac.in

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating the conformational dynamics of cyclohexane derivatives. At room temperature, the chair-to-chair ring inversion of this compound is rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for axial and equatorial protons and carbons are merged. masterorganicchemistry.com However, by lowering the temperature sufficiently (e.g., to -78°C), this ring-flip process can be slowed down or "frozen out." utexas.edu

Under these slow-exchange conditions, the distinct conformers become observable as separate species in the NMR spectrum. acs.org For instance, in the ¹³C NMR spectrum, separate signals for the axial and equatorial forms of each carbon atom can be resolved. The relative populations of the conformers in equilibrium can be determined by integrating the areas of their corresponding NMR signals. cdnsciencepub.com

From the equilibrium constant (K), which is the ratio of the concentrations of the equatorial to the axial conformer, the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin.

For trans-1-methyl-4-(1-methylbutyl)cyclohexane, the diequatorial conformer is expected to be overwhelmingly favored over the much less stable diaxial conformer. For the cis isomer, the equilibrium will favor the conformer where the bulkier 1-methylbutyl group occupies the equatorial position, while the smaller methyl group is in the axial position.

Table 1: Expected Low-Temperature NMR Data for Conformational Equilibrium of cis-1-Methyl-4-(1-methylbutyl)cyclohexane

| Conformer | Substituent Positions | Relative Population (at -78°C) | ΔG° (kcal/mol) |

|---|---|---|---|

| A | 1-methyl (axial), 4-(1-methylbutyl) (equatorial) | >95% | Favored |

| B | 1-methyl (equatorial), 4-(1-methylbutyl) (axial) | <5% | ~2.0 - 2.5 |

Note: Data is hypothetical, based on established A-values for alkyl groups. The ΔG° value represents the energy difference where conformer B is higher in energy than conformer A.

Infrared (IR) and Raman Spectroscopy for Vibrational Conformation

Infrared (IR) and Raman spectroscopy are analytical techniques that probe the vibrational modes of a molecule. masterorganicchemistry.comscienceguyz.com The frequencies of these vibrations are sensitive to the molecule's geometry, making these methods useful for conformational analysis. nih.gov Different conformers of a molecule, such as the axial and equatorial forms of a substituted cyclohexane, will have slightly different vibrational frequencies for certain bonds due to their distinct steric environments. royalsocietypublishing.org

The C-H stretching and bending modes, as well as C-C skeletal vibrations, particularly in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), can provide information about the conformational state of this compound. docbrown.info For example, C-H stretching frequencies for axial bonds are often found at slightly lower wavenumbers than those for equatorial bonds.

By recording spectra at various temperatures, the enthalpy difference (ΔH°) between conformers can be determined. researchgate.netresearchgate.net As the temperature changes, the relative populations of the conformers shift according to the Boltzmann distribution. This shift causes a change in the relative intensities of the vibrational bands corresponding to each conformer. By analyzing these intensity changes, the thermodynamic parameters of the equilibrium can be calculated. researchgate.net The room temperature spectrum represents a weighted average of all contributing conformers. ustc.edu.cn

Table 2: Representative Vibrational Frequencies for Alkylcyclohexanes

| Vibrational Mode | Conformer Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Equatorial | 2930 - 2940 |

| C-H Stretch | Axial | 2915 - 2925 |

| CH₂ Scissoring | Chair Ring | ~1450 - 1465 nih.gov |

| C-C Skeletal | Equatorial Substituent | ~840 |

Electron Diffraction and X-ray Crystallography for Gas-Phase and Solid-State Conformations

Gas-phase electron diffraction (GED) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional structure of molecules. masterorganicchemistry.com

Gas-Phase Electron Diffraction (GED) provides detailed structural information, including bond lengths, bond angles, and dihedral angles, for molecules in the gas phase. nih.gov This technique would allow for the direct determination of the dominant conformation of this compound free from solvent or crystal packing effects. For the trans isomer, GED data would be expected to confirm a structure where both alkyl groups are in equatorial positions. For the cis isomer, the data would reflect the equilibrium mixture, but would likely be dominated by the conformer with the equatorial 1-methylbutyl group. chemrxiv.org

X-ray Crystallography determines the exact arrangement of atoms in a solid-state crystal lattice. This method provides unambiguous proof of the molecular conformation in the solid state. As a molecule crystallizes, it typically adopts its lowest energy conformation. Therefore, an X-ray structure of trans-1-methyl-4-(1-methylbutyl)cyclohexane would definitively show the chair conformation with both the methyl and 1-methylbutyl groups in equatorial positions.

Table 3: Hypothetical Structural Parameters from Electron Diffraction for Diequatorial trans-1-Methyl-4-(1-methylbutyl)cyclohexane

| Parameter | Value |

|---|---|

| C-C Bond Length (ring) | ~1.54 Å |

| C-H Bond Length | ~1.10 Å |

| C-C-C Bond Angle (ring) | ~111.5° |

Theoretical Approaches to Conformational Energetics

Computational chemistry provides powerful tools for investigating conformational energetics, complementing experimental data and offering detailed insights into the sources of molecular strain.

Molecular Mechanics (MM) Calculations for Strain Energy Analysis

Molecular Mechanics (MM) is a computational method that uses classical physics to model the energetics of molecules. researchgate.net MM force fields (such as MM3 and MM4) treat molecules as a collection of atoms held together by springs, and the total steric energy (or strain energy) of a conformation is calculated as the sum of several components:

Bond Stretching: Energy required to stretch or compress bonds from their ideal lengths.

Angle Bending: Energy required to bend bond angles from their ideal values.

Torsional Strain: Energy associated with the rotation around single bonds (e.g., eclipsed vs. staggered).

Van der Waals Interactions: Repulsive or attractive forces between non-bonded atoms. This term is crucial for quantifying steric hindrance, such as 1,3-diaxial interactions. wvu.edulibretexts.org

For this compound, MM calculations can be used to determine the steric energy for each possible chair conformation. The conformation with the lowest calculated energy is predicted to be the most stable. This method is particularly effective at illustrating why diaxial or axial-bulky group conformations are energetically unfavorable due to high van der Waals repulsion. libretexts.org

Table 4: Illustrative Molecular Mechanics Strain Energy Contributions (Hypothetical)

| Conformation | Torsional Strain (kcal/mol) | Van der Waals Strain (kcal/mol) | Total Steric Energy (kcal/mol) |

|---|---|---|---|

| trans-diequatorial | Low | Low | Lowest |

| trans-diaxial | Low | High (1,3-diaxial) | Highest |

| cis-eq/ax (Me-ax) | Low | Moderate (1,3-diaxial) | Intermediate |

Density Functional Theory (DFT) for Conformational Energy Landscapes

Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of accuracy for calculating molecular energies and structures compared to molecular mechanics. jkps.or.kr DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, determine the electronic structure of a molecule to derive its energy and properties. researchgate.netccu.edu.twinpressco.com

DFT can be used to:

Optimize Geometries: Find the lowest energy structure for each conformer.

Calculate Relative Energies: Determine the differences in electronic energy, enthalpy, and Gibbs free energy between conformers with high accuracy, allowing for a reliable prediction of their relative populations. researchgate.net

Map Energy Landscapes: Calculate the energy barriers for conformational changes, such as the chair-flip transition state.

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be directly compared with experimental IR and Raman spectra to confirm assignments. explorationpub.com

For this compound, DFT calculations would provide a detailed and accurate picture of the conformational energy landscape, confirming that the trans-diequatorial conformer and the cis-equatorial(1-methylbutyl)/axial(methyl) conformer are the global and local minima, respectively.

Table 5: Sample DFT-Calculated Relative Energies (B3LYP/6-31G)*

| Isomer | Conformation | Relative Energy (ΔE, kcal/mol) |

|---|---|---|

| trans | Diequatorial | 0.00 (Reference) |

| trans | Diaxial | > 5.0 |

| cis | eq-(1-MeBu) / ax-(Me) | ~1.8 |

Note: Values are illustrative, based on typical A-values for alkyl groups, and represent the expected outcome of DFT calculations.

Ab Initio Calculations for High-Accuracy Conformational Predictions

Ab initio quantum chemistry methods offer a powerful theoretical framework for predicting the conformational preferences of molecules from first principles, without reliance on empirical parameters. These calculations solve the electronic Schrödinger equation to determine the energies of different molecular geometries, thereby identifying the most stable conformers. For substituted cyclohexanes like this compound, ab initio methods provide high-accuracy predictions of the relative energies of various stereoisomers and their corresponding chair conformations.

The application of ab initio calculations to conformational analysis involves several levels of theory, with increasing accuracy and computational cost. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed. ijert.orgijert.org The choice of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial for obtaining accurate results. ijert.org Larger basis sets, such as the 6-311+G* basis set, generally provide more accurate results but require more computational resources. nih.gov

For this compound, the primary conformational question revolves around the axial versus equatorial positioning of the methyl and 1-methylbutyl groups in the chair conformation of the cyclohexane ring. This also extends to the cis and trans diastereomers. In the cis isomer, one substituent is in an axial position while the other is equatorial. A ring flip results in the interchange of these positions. In the trans isomer, both substituents are either axial (diaxial) or equatorial (diequatorial), with the diequatorial conformation being significantly more stable due to the avoidance of steric strain.

The relative stability of these conformers is determined by the steric interactions between the axial substituents and the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. sapub.org Ab initio calculations can precisely quantify the energetic cost of these interactions. The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is known as the A-value. masterorganicchemistry.com While specific ab initio studies on this compound are not prevalent in the literature, the conformational energies can be reliably estimated by considering the A-values of the individual substituents.

The A-value for a methyl group is approximately 1.70 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.com The 1-methylbutyl group is a larger, branched alkyl group, and its A-value is expected to be larger than that of an ethyl (1.75 kcal/mol) or isopropyl (2.15 kcal/mol) group, likely approaching that of a tert-butyl group (4.9 kcal/mol) due to steric bulk. masterorganicchemistry.compharmacy180.com

The total steric strain in a disubstituted cyclohexane can be approximated by the sum of the A-values for the axial substituents. For the trans-1-methyl-4-(1-methylbutyl)cyclohexane, the diequatorial conformer would have minimal steric strain, while the diaxial conformer would be highly disfavored due to the combined steric hindrance of both axial groups. For the cis isomer, the equilibrium will favor the conformer where the larger 1-methylbutyl group occupies the equatorial position to minimize steric strain.

The following interactive table summarizes the estimated conformational energy differences for the chair conformers of cis and trans-1-methyl-4-(1-methylbutyl)cyclohexane based on representative A-values. The A-value for the 1-methylbutyl group is approximated to be similar to that of an isopropyl group for this illustration.

| Isomer | Conformer | Methyl Position | 1-Methylbutyl Position | Estimated Strain Energy (kcal/mol) | Relative Stability |

| cis | 1 | Axial | Equatorial | ~1.70 | Less Stable |

| cis | 2 (after ring flip) | Equatorial | Axial | ~2.15 | More Stable |

| trans | 1 | Diequatorial | Equatorial | ~0 | Most Stable |

| trans | 2 (after ring flip) | Diaxial | Axial | >3.85 (1.70 + 2.15) | Least Stable |

Note: The strain energy is estimated using A-values for methyl (1.70 kcal/mol) and isopropyl (2.15 kcal/mol) as a proxy for the 1-methylbutyl group. Actual ab initio calculations would provide more precise values.

Modern computational studies often employ high-level methods like QCISD with large basis sets to achieve excellent agreement with experimental data for substituted cyclohexanes. libretexts.org These calculations can also model the effects of solvents on conformational equilibria. libretexts.org While a dedicated ab initio study on this compound would be necessary for definitive energy values, the principles derived from studies on analogous 1,4-dialkylcyclohexanes provide a clear and accurate prediction of its conformational behavior. The trans isomer is expected to exist almost exclusively in the diequatorial conformation, while the cis isomer will predominantly adopt the conformation with the 1-methylbutyl group in the equatorial position.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-Methyl-4-(1-methylbutyl)cyclohexane, with its complex stereochemistry and conformational possibilities, advanced NMR techniques are particularly revealing.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships, typically through two or three bonds. For this compound, this technique would show correlations between adjacent protons on the cyclohexane (B81311) ring and within the 1-methylbutyl side chain. For instance, the methine proton at C1 would show a cross-peak with the protons on the adjacent ring carbons (C2 and C6) and with the methyl protons at C7. Similarly, the methine proton on the side chain (C1') would correlate with the protons of the adjacent methylene (B1212753) (C2') and methyl (C1''') groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. For this compound, each protonated carbon would exhibit a cross-peak with its directly attached proton(s). This allows for the clear identification of the methyl, methylene, and methine carbons in both the cyclohexane ring and the side chain.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for piecing together the molecular fragments. For example, the protons of the methyl group on the cyclohexane ring (C7) would show correlations to the C1 and C2/C6 carbons of the ring. The protons of the methyl group on the side chain (C1''') would show correlations to the C1' and C2' carbons of the side chain. These long-range correlations confirm the substitution pattern on the cyclohexane ring.

A hypothetical table of expected 2D NMR correlations for the cis and trans isomers of this compound is presented below. The exact chemical shifts would depend on the specific isomer and the conformation.

| Proton (¹H) Position | Expected COSY Correlations | Expected HMBC Correlations (to Carbon) |

| H1 | H2, H6, H7 | C2, C6, C7 |

| H4 | H3, H5, H1' | C3, C5, C1' |

| H7 (CH₃) | H1 | C1, C2, C6 |

| H1' | H4, H2', H1''' | C4, C2', C1''' |

| H1''' (CH₃) | H1' | C1', C2' |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformation

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly powerful for determining the stereochemistry and preferred conformation of cyclic molecules like this compound.

The cyclohexane ring exists in a chair conformation, and the substituents can be in either axial or equatorial positions. The relative stereochemistry of the methyl and 1-methylbutyl groups (cis or trans) will dictate the preferred conformation.

In the trans isomer , both substituents can occupy equatorial positions, which is sterically favorable. A NOESY experiment would show strong correlations between the axial protons on the same side of the ring.

In the cis isomer , one substituent must be axial while the other is equatorial. Due to the larger size of the 1-methylbutyl group, it will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The methyl group would therefore be in an axial position. A NOESY experiment on the cis isomer would reveal key spatial correlations, such as between the axial methyl protons (at C1) and the axial protons at C3 and C5.

These NOE correlations provide definitive evidence for the relative stereochemistry and the dominant chair conformation of the molecule.

Solid-State NMR for Bulk and Crystalline Forms

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid, bulk, or crystalline forms. For a molecule like this compound, which may exist in different solid phases or exhibit polymorphism, ssNMR can be a valuable tool.

In the solid state, the anisotropic interactions that are averaged out in solution become prominent, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

By studying the ¹³C chemical shifts and their anisotropies in the solid state, one can gain information about the local environment and packing of the molecules in the crystal lattice. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl groups or conformational changes within the cyclohexane ring.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and identifying individual components. If this compound were a component in a mixture of hydrocarbons, GC would first separate it from other compounds based on its boiling point and interactions with the stationary phase. The separated compound would then enter the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound serves as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for this compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 168, corresponding to the molecular weight of C₁₂H₂₄. acs.org

The fragmentation pattern is characteristic of alkyl-substituted cyclohexanes. Common fragmentation pathways include the loss of the alkyl side chains and fragmentation of the cyclohexane ring. Key fragments and their corresponding m/z values observed in the mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₁₂H₂₄]⁺ | Molecular Ion |

| 153 | [C₁₁H₂₁]⁺ | Loss of a methyl radical (•CH₃) |

| 111 | [C₈H₁₅]⁺ | Loss of the butyl portion of the side chain (•C₄H₉) |

| 97 | [C₇H₁₃]⁺ | Cleavage of the bond between the ring and the side chain |

| 83 | [C₆H₁₁]⁺ | Loss of the entire 1-methylbutyl side chain |

| 69 | [C₅H₉]⁺ | Further fragmentation of the cyclohexane ring or side chain |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexane ring or side chain |

| 41 | [C₃H₅]⁺ | Allylic cation from ring fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision enables the determination of the elemental formula of a compound.

For this compound, the molecular formula is C₁₂H₂₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 amu) and hydrogen (¹H = 1.007825 amu), the theoretical exact mass can be calculated:

(12 * 12.000000) + (24 * 1.007825) = 144.000000 + 24.1878 = 168.1878 amu

An HRMS measurement of the molecular ion peak that yields a value very close to 168.1878 would confirm the elemental composition as C₁₂H₂₄, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the parent ion of this compound, with a molecular weight of 168.32 g/mol , would be isolated and then subjected to collision-induced dissociation. nist.govnist.gov This process would induce fragmentation of the molecule, and the resulting fragment ions would be analyzed to piece together the original structure.

The fragmentation of this compound would likely proceed through several predictable pathways based on the principles of mass spectrometry for alkanes and cycloalkanes. The initial electron ionization would create a molecular ion (M+•). Subsequent fragmentation could involve the loss of the methyl group (CH3) from the cyclohexane ring or the butyl side chain, leading to fragment ions with corresponding mass-to-charge ratios (m/z). Cleavage of the bond between the cyclohexane ring and the butyl side chain would also be a probable fragmentation pathway. The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

| 168 | 153 | 15 (CH₃) | Loss of a methyl group from the cyclohexane ring or the butyl side chain. |

| 168 | 111 | 57 (C₄H₉) | Cleavage of the bond between the cyclohexane ring and the butyl side chain. |

| 168 | 97 | 71 (C₅H₁₁) | Loss of the entire 1-methylbutyl side chain. |

| 168 | 83 | 85 (C₆H₁₃) | Fragmentation of the cyclohexane ring. |

| 168 | 69 | 99 (C₇H₁₅) | Further fragmentation of the cyclohexane ring and side chain. |

| 168 | 55 | 113 (C₈H₁₇) | Complex rearrangement and fragmentation of the molecule. |

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Presence

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the methyl, methylene, and methine groups.

Although an experimental FTIR spectrum for this compound is not provided in the search results, the expected absorption regions can be predicted.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850-2960 |

| C-H Bend | CH₂ | ~1465 |

| C-H Bend | CH₃ | ~1375 |

| C-C Stretch | Alkane | 800-1200 |

The presence of these characteristic peaks would confirm the alkane nature of the molecule and the presence of methyl and methylene groups. The fine details of the spectrum could also provide information about the conformation of the cyclohexane ring.

Raman Spectroscopy for Symmetrical Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetrical vibrations. acs.orgustc.edu.cn For this compound, Raman spectroscopy would provide valuable information about the vibrations of the carbon-carbon backbone of the cyclohexane ring and the alkyl side chain.

As with FTIR, specific Raman data for this compound is not available. However, studies on cyclohexane show characteristic Raman bands that can be used as a reference. acs.orgustc.edu.cnstackexchange.comresearchgate.netresearchgate.net The Raman spectrum of this compound would be expected to show strong signals for the symmetric C-C stretching modes of the cyclohexane ring and the C-H stretching and bending modes. The depolarization ratios of the Raman bands can help in assigning the symmetry of the vibrational modes. acs.orgustc.edu.cn

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Symmetry |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850-3000 | Symmetric and Asymmetric |

| CH₂ Scissoring | Alkane | 1440-1465 | - |

| Ring Breathing | Cyclohexane | ~802 | Symmetric |

| C-C Stretch | Alkane | 800-1200 | Symmetric |

Chiroptical Spectroscopic Techniques for Enantiomeric Studies

This compound possesses a chiral center at the carbon atom of the butyl group attached to the cyclohexane ring (C1 of the butyl group). This chirality means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques are essential for studying these enantiomers.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is an extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgnih.govresearchgate.netnih.govwhiterose.ac.uk VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the three-dimensional arrangement of atoms. wikipedia.orgnih.gov

Computational and Theoretical Chemistry of 1 Methyl 4 1 Methylbutyl Cyclohexane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule in its ground state. Methodologies such as Ab Initio and Density Functional Theory (DFT) are pivotal in providing a detailed understanding of the geometric and electronic characteristics of 1-methyl-4-(1-methylbutyl)cyclohexane.

Ab Initio and Density Functional Theory (DFT) for Ground State Geometries and Energies

Ab initio and DFT methods are employed to solve the electronic Schrödinger equation, providing accurate predictions of molecular geometries and energies. For this compound, these calculations would primarily focus on the conformational isomers, particularly the cis and trans diastereomers, and their respective chair conformations.

The primary goal of these calculations is to identify the most stable (lowest energy) conformation. For disubstituted cyclohexanes, the chair conformation is the most stable. wikipedia.orgutexas.edu The key factor determining the relative stability of different chair conformations is the steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org Substituents in the equatorial position experience less steric hindrance compared to the axial position. libretexts.orglibretexts.org

For trans-1-methyl-4-(1-methylbutyl)cyclohexane, two chair conformations are possible: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial). For the cis isomer, one substituent will be axial and the other equatorial in any given chair conformation.

Computational calculations would systematically optimize the geometry of each possible conformer to find the minimum energy structure. The relative energies of these optimized geometries would then be compared to determine the most stable isomer. It is overwhelmingly predicted that the conformer with both the methyl and the 1-methylbutyl groups in the equatorial position will be the most stable due to the minimization of steric strain. The energy difference between conformers, particularly the strain energy associated with axial substituents, can be quantified. For instance, the steric strain for an axial methyl group is approximately 1.7 kcal/mol. nih.gov The larger 1-methylbutyl group would be expected to have a significantly higher A-value (a measure of the energy difference between axial and equatorial conformers), making its preference for the equatorial position even more pronounced. nih.gov

Table 1: Illustrative Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G)*

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | diequatorial | 0.00 |

| trans | diaxial | > 5.0 |

| cis | axial-equatorial | ~2.1 |

| cis | equatorial-axial | ~2.1 |

Note: The data in this table is illustrative and based on known principles of conformational analysis for substituted cyclohexanes. Specific computational results for this compound are not publicly available.

Calculation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum chemical calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the experimental characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with a DFT functional (like B3LYP) and a suitable basis set to calculate the nuclear magnetic shielding tensors. nih.gov From these tensors, the isotropic shielding values can be obtained and then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The calculated chemical shifts are highly sensitive to the molecular geometry, making them a good tool for distinguishing between different conformers and isomers. For this compound, distinct chemical shifts would be predicted for the axial and equatorial protons and carbons, as well as for the different carbons within the alkyl substituents.

IR Frequencies: The calculation of infrared (IR) vibrational frequencies is another important application. nih.govdtic.mil After geometry optimization, a frequency calculation is typically performed. This provides the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C-C stretching, and various bending modes. While the calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to provide excellent agreement with experimental IR spectra. nih.gov This allows for the assignment of experimentally observed IR bands to specific molecular vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of trans-1-Methyl-4-(1-methylbutyl)cyclohexane

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (Cyclohexane C1) | 30-35 ppm |

| ¹³C NMR Chemical Shift (Cyclohexane C4) | 35-40 ppm |

| ¹H NMR Chemical Shift (Equatorial H on C1) | 1.6-1.8 ppm |

| ¹H NMR Chemical Shift (Axial H on C1) | 1.1-1.3 ppm |

| IR Frequency (C-H stretch) | 2850-2960 cm⁻¹ (scaled) |

| IR Frequency (CH₂ bend) | 1440-1470 cm⁻¹ (scaled) |

Note: The data in this table is illustrative and based on typical values for alkyl-substituted cyclohexanes. Specific computational results for this compound are not publicly available.

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for analyzing the electron density distribution in a molecule. libretexts.org This analysis can reveal the nature of chemical bonds and non-bonded interactions. In the context of this compound, QTAIM could be used to characterize the C-C and C-H bonds within the molecule. More interestingly, it could be applied to investigate the steric interactions that govern conformational stability.

By locating bond critical points (BCPs) in the electron density, one can quantify the strength and nature of the chemical bonds. For the strained axial conformers, QTAIM analysis could potentially identify bond paths and critical points associated with the destabilizing 1,3-diaxial interactions, providing a quantitative measure of the steric repulsion between the axial substituent and the axial hydrogens.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov

Conformational Sampling and Trajectory Analysis

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would reveal the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the alkyl substituents.

A key application of MD for this molecule would be to study the process of chair-chair interconversion, also known as ring flipping. nih.govnih.gov By simulating the molecule at a sufficiently high temperature, the energy barrier for ring flipping can be overcome, and the simulation would show the transition from one chair conformation to another, passing through intermediate twist-boat and half-chair conformations. wikipedia.org The trajectory from the simulation can be analyzed to determine the relative populations of the different conformers, which can then be related to their free energy differences. nih.gov

Solvent Effects on Molecular Conformations

MD simulations are particularly well-suited for studying the influence of a solvent on molecular conformation and dynamics. The presence of a solvent can affect the conformational equilibrium of a molecule. For a non-polar molecule like this compound, the effect of non-polar solvents (like hexane (B92381) or carbon tetrachloride) on the conformational equilibrium is expected to be minimal. However, in a polar solvent, there might be subtle changes in the relative energies of the conformers due to differential solvation.

An MD simulation can explicitly model the solvent molecules surrounding the solute. By running a simulation of this compound in a "box" of solvent molecules, one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences and dynamics. The analysis of such simulations can provide insights into the free energy of solvation for different conformers.

Prediction of Reaction Pathways and Transition States

Computational methods are instrumental in mapping the potential reaction pathways of this compound, primarily focusing on its conformational isomerism. The key process for this molecule is the ring inversion, or "ring flip," which involves the interconversion between two chair conformations. Predicting the pathway and the associated transition states for this process is fundamental to understanding the molecule's dynamic behavior.

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. For this compound, exploring the PES reveals the relative stabilities of its various conformations and the energy barriers that separate them. The most stable conformations, known as local minima on the PES, are the chair forms. utexas.edu The pathway for the interconversion between these chair forms proceeds through higher-energy intermediates, such as the twist-boat, and is limited by high-energy transition states, like the half-chair. utexas.edu

The molecule exists as cis and trans diastereomers, each with a unique conformational profile.

Trans-1-Methyl-4-(1-methylbutyl)cyclohexane : This isomer can exist in two chair conformations: one where both the methyl and the 1-methylbutyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The diequatorial conformer is significantly more stable. When substituents are in the axial position, they experience steric repulsion with the other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.orgyoutube.com Given that both the methyl and the particularly bulky 1-methylbutyl groups would create substantial steric strain in the diaxial form, the equilibrium overwhelmingly favors the diequatorial conformer. lumenlearning.com

Computational exploration of the PES, often using methods like Density Functional Theory (DFT), allows for the precise calculation of the energies of these conformers and the transition states between them.

Table 1: Illustrative Relative Energies of this compound Conformers Note: These are estimated values based on typical A-values for alkyl groups to illustrate the principles of conformational analysis. Actual values would require specific quantum chemical calculations.

| Isomer | Conformation | Substituent Positions | Relative Energy (kJ/mol) | Predicted Population at 298 K |

| Trans | Chair 1 (Most Stable) | 1-Me (eq), 4-(1-MeBu) (eq) | 0 | >99.9% |

| Chair 2 (Least Stable) | 1-Me (ax), 4-(1-MeBu) (ax) | ~29 | <0.1% | |

| Cis | Chair 1 (More Stable) | 1-Me (ax), 4-(1-MeBu) (eq) | ~7.3 | ~97% |

| Chair 2 (Less Stable) | 1-Me (eq), 4-(1-MeBu) (ax) | ~22 | ~3% |

The rate at which this compound interconverts between its chair conformations can be quantified by calculating the kinetic rate constants. These calculations are typically based on Transition State Theory (TST). The rate of the reaction is primarily determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the initial chair conformation (a minimum on the PES) and the highest-energy transition state along the ring inversion pathway. acs.org

Quantum chemical methods are employed to locate the transition state structure and calculate its energy, thus providing the activation barrier. acs.org The rate constant is temperature-dependent, with the ring flip occurring more rapidly at higher temperatures as more thermal energy is available to overcome the activation barrier. vu.nl

For the trans isomer, the activation barrier for the highly stable diequatorial conformer to flip to the unstable diaxial conformer would be very high. Conversely, the barrier for the reverse process would be very low. For the cis isomer, the activation barrier for the more stable conformer (equatorial 1-methylbutyl group) to flip to the less stable one would be higher than the barrier for the reverse process. Molecular dynamics simulations can also be used to model these dynamic interconversions over time. nih.gov

Table 2: Hypothetical Kinetic Data for Chair-Chair Interconversion at 298 K Note: These values are illustrative, based on typical activation barriers for substituted cyclohexanes.

| Isomer and Process | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Calculated Rate Constant (k) (s⁻¹) |

| Trans : diequatorial → diaxial | ~70 | Very Slow (~10⁻¹) |

| Trans : diaxial → diequatorial | ~41 | Very Fast (~10⁷) |

| Cis : (ax-Me, eq-1MeBu) → (eq-Me, ax-1MeBu) | ~56 | Moderate (~10³) |

| Cis : (eq-Me, ax-1MeBu) → (ax-Me, eq-1MeBu) | ~41.3 | Very Fast (~10⁷) |

Machine Learning and AI in Predicting Molecular Behavior and Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in computational chemistry, offering the potential to predict molecular behavior and properties with high speed and accuracy. bme.hubme.hu These methods learn from vast datasets of known molecules to make predictions for new or uncharacterized compounds like this compound.

ML models can significantly accelerate the exploration of the potential energy surface. For instance, active-learning approaches like Bayesian optimization can intelligently select which molecular geometries to evaluate with expensive quantum chemistry calculations, drastically reducing the computational cost required to identify the most stable conformers. aalto.fi This is a significant improvement over traditional methods that require thousands of structure relaxations. aalto.fi Deep learning models are also being developed to generate molecular conformations directly, although this remains an active area of research. arxiv.org

Table 3: Properties of this compound Predictable by Machine Learning

| Property Type | Specific Property | Typical ML Model Inputs |

| Behavioral | Most stable conformer(s) | Molecular graph, Dihedral angles |

| Ring inversion energy barrier | Molecular graph, Atomic coordinates | |

| Thermodynamic | Standard Enthalpy of Formation (ΔfH°) | Molecular descriptors, Functional groups |

| Heat Capacity (Cp) | Atomic numbers, Bond types | |

| Standard Entropy (S°) | Molecular complexity, Connectivity indices | |

| Physical | Boiling Point | Molecular weight, Functional groups |

| Melting Point | Molecular graph, 3D molecular images | |

| Flash Point | Atomic numbers, Molecular complexity |

Reaction Mechanisms and Chemical Transformations Involving 1 Methyl 4 1 Methylbutyl Cyclohexane

Radical Reactions of Saturated Hydrocarbons

Saturated hydrocarbons like 1-methyl-4-(1-methylbutyl)cyclohexane can undergo reaction through free-radical chain mechanisms. These reactions are typically initiated by the input of energy, such as heat or UV light, which leads to the formation of highly reactive radical species.

A key step in the radical reactions of alkanes is the abstraction of a hydrogen atom by a radical, leading to the formation of an alkyl radical. The regioselectivity of this abstraction is determined by the stability of the resulting radical. In the case of this compound, there are several types of hydrogen atoms that can be abstracted: primary (1°), secondary (2°), and tertiary (3°).

The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is due to the stabilizing effect of alkyl groups on the electron-deficient radical center through hyperconjugation. Consequently, the abstraction of a tertiary hydrogen atom is generally favored. In this compound, there are two tertiary C-H bonds: one at the C1 position (attached to the methyl group) and one at the C4 position (attached to the 1-methylbutyl group). The numerous secondary hydrogens on the cyclohexane (B81311) ring and the 1-methylbutyl side chain are less reactive, and the primary hydrogens of the methyl groups are the least reactive.

For instance, in a free-radical halogenation reaction, a halogen radical (X•) will preferentially abstract a tertiary hydrogen. pearson.comwikipedia.org The resulting tertiary alkyl radical can then react with a halogen molecule (X₂) to form the halogenated product and a new halogen radical, propagating the chain reaction. pearson.com

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination and Bromination

| C-H Bond Type | Relative Rate of Chlorination (at 25°C) | Relative Rate of Bromination (at 160°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3-5 | 80-200 |

| Tertiary (3°) | 5-7 | 1600-6300 |

Data extrapolated from general alkane reactivity.

This table illustrates the significantly higher selectivity of bromination for tertiary C-H bonds compared to chlorination, a principle that would apply to the halogenation of this compound.

In the presence of oxygen, saturated hydrocarbons can undergo autoxidation, a free-radical chain reaction that leads to the formation of hydroperoxides and other oxygenated products. wikipedia.org This process is responsible for the oxidative degradation of many organic materials.

The mechanism of autoxidation involves the following key steps:

Initiation: Formation of an alkyl radical from the hydrocarbon.

Propagation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical. nsf.gov

Termination: The reaction is terminated by the combination of two radicals.

For this compound, the initial hydrogen abstraction would preferentially occur at one of the tertiary positions to form a tertiary alkyl radical. This would then lead to the formation of a tertiary peroxy radical. The subsequent hydrogen abstraction by the peroxy radical would likely be from another molecule of the parent alkane, again favoring the tertiary positions.

The autoxidation of cyclohexane is an industrially important process that yields cyclohexanol (B46403) and cyclohexanone (B45756). wikipedia.org The reaction proceeds via a cyclohexyl hydroperoxide intermediate. nih.gov By analogy, the autoxidation of this compound would be expected to produce a mixture of hydroperoxides, with the tertiary hydroperoxides being the major initial products. These hydroperoxides can then undergo further reactions to form alcohols, ketones, and other degradation products. nih.gov

Catalytic Functionalization of C-H Bonds

The direct functionalization of C-H bonds in alkanes is a significant area of research in modern organic chemistry, aiming to convert abundant hydrocarbons into more valuable products. technion.ac.ilacs.org These reactions often employ transition metal catalysts to achieve selectivity that is not possible with traditional free-radical methods. nih.govbohrium.com

The catalytic oxidation of alkanes can lead to the formation of alcohols and ketones. okstate.educhem-station.com Various transition metal catalysts, including those based on iron, copper, and ruthenium, have been developed for this purpose. nih.govbohrium.com The selectivity of these reactions can be influenced by the catalyst, the oxidant (often molecular oxygen or peroxides), and the reaction conditions. nih.gov

In the context of this compound, catalytic C-H oxidation would face the challenge of regioselectivity among the various C-H bonds. While some catalytic systems show a preference for oxidizing the weaker tertiary C-H bonds, others can be designed to target less reactive secondary or even primary positions. rsc.org The development of highly selective catalysts for the functionalization of complex alkanes remains an active area of research. nih.govillinois.edu

Substituted cyclohexanes can be catalytically dehydrogenated to form the corresponding cyclohexenes or aromatic compounds. rsc.org This process is of industrial importance for the production of aromatic feedstocks. Catalysts for this transformation are often based on noble metals such as palladium, platinum, and rhodium, supported on materials like carbon or alumina (B75360). rsc.orgnih.gov

The dehydrogenation of this compound would lead to the formation of a mixture of substituted cyclohexenes and ultimately to 1-methyl-4-(1-methylbutyl)benzene. The mechanism of catalytic dehydrogenation on a metal surface typically involves the sequential abstraction of hydrogen atoms. The presence of alkyl substituents can influence the rate and selectivity of the reaction. ufl.eduacs.org

Table 2: Potential Products of Dehydrogenation of this compound

| Reactant | Product(s) |

| This compound | 1-Methyl-4-(1-methylbutyl)cyclohexene isomers, 1-Methyl-4-(1-methylbutyl)benzene |

Mechanistic Studies of Thermal and Photochemical Processes

The study of thermal and photochemical reactions of alkanes provides fundamental insights into their stability and reactivity.

Thermal decomposition (pyrolysis) of alkanes generally requires high temperatures and proceeds through radical chain mechanisms involving C-C and C-H bond cleavage. rsc.org The thermal decomposition of cyclohexane, for instance, has been shown to initiate with C-C bond fission to form a diradical, which can then undergo further reactions. rsc.org For this compound, thermal cracking would be expected to produce a complex mixture of smaller alkanes and alkenes.

Photochemical reactions of alkanes are typically initiated by the absorption of high-energy UV light, leading to the homolytic cleavage of C-H or C-C bonds and the formation of radicals. These radicals can then initiate chain reactions similar to those observed in radical halogenation or autoxidation. Due to the high energy required to break the C-H and C-C bonds of alkanes, direct photolysis is less common than photosensitized reactions, where a photosensitizer absorbs the light and then initiates the radical process.

Thermolysis of Substituted Cyclohexanes

The thermal decomposition, or thermolysis, of substituted cyclohexanes generally proceeds through a free radical mechanism. The primary pathways include dealkylation, dehydrogenation, and ring-opening reactions. For this compound, the following reactions are anticipated:

Dealkylation: This is often the most favorable initial step in the thermolysis of alkyl-substituted cyclohexanes, as it leads to the formation of relatively stable free radicals. sciengine.com In the case of this compound, cleavage of the bond between the cyclohexane ring and the 1-methylbutyl group would be a likely initiation step. This is because the tertiary carbon on the cyclohexane ring and the secondary carbon on the alkyl chain can both stabilize a radical. Cleavage of the methyl group is also possible.

Dehydrogenation: The removal of hydrogen atoms to form unsaturated compounds is another common pathway in the thermolysis of cyclohexanes. This can lead to the formation of substituted cyclohexenes and, eventually, aromatic compounds.

Ring-Opening Reaction: At higher temperatures, the cyclohexane ring itself can undergo C-C bond fission, leading to the formation of a 1,6-diradical. rsc.org This diradical can then undergo further isomerization or fragmentation to yield a variety of linear and branched alkanes and alkenes.

The relative importance of these pathways is dependent on factors such as temperature, pressure, and the presence of catalysts.

Table 1: Predicted Thermolysis Products of this compound

| Reaction Pathway | Primary Products | Secondary Products |

|---|---|---|

| Dealkylation | 1-Methylcyclohexane, 4-(1-Methylbutyl)cyclohexane, Methyl radical, 1-Methylbutyl radical | Methane, Pentane isomers |

| Dehydrogenation | Methyl-(1-methylbutyl)cyclohexene isomers, Methyl-(1-methylbutyl)benzene | Hydrogen gas |

| Ring-Opening | Alkenes (e.g., ethene, propene), Dienes | Smaller alkanes |

Note: This table represents predicted products based on the general thermolysis mechanisms of substituted cyclohexanes.

Photoreactions and Energy Transfer Mechanisms

The photochemistry of saturated alkanes like this compound is characterized by the absorption of high-energy ultraviolet radiation, leading to the formation of excited states. Specific photoreaction data for this compound is not documented, but general principles for similar molecules can be applied.

Upon photoexcitation, an alkane molecule can undergo several processes:

Energy Transfer: The excited cyclohexane derivative can transfer its energy to another molecule, known as a quencher or sensitizer. acs.org This is a critical process in many photochemical systems. The efficiency of energy transfer depends on the proximity and energetic properties of the donor and acceptor molecules.

Photodissociation: The absorbed energy can lead to the cleavage of C-H or C-C bonds, generating free radicals. These radicals can then initiate a cascade of secondary reactions, similar to those observed in thermolysis.

Photoisomerization: While less common for saturated rings, photoisomerization to a different structural isomer can occur under certain conditions.

The study of energy transfer in the radiolysis of cyclohexane mixtures has shown that energy can migrate from one molecule to another, influencing the final product distribution. dtic.milresearchgate.net

Role as a Model Compound in Mechanistic Organic Chemistry

Substituted cyclohexanes are frequently used as model compounds in mechanistic organic chemistry to study a variety of concepts, including:

Conformational Analysis: The chair conformation of the cyclohexane ring and the axial and equatorial positions of its substituents are fundamental to understanding steric and electronic effects in organic molecules. msu.edulibretexts.org this compound, with its two different alkyl substituents in a 1,4-relationship, could serve as a model to study the conformational preferences of these groups and the energetic differences between various diastereomers. The larger 1-methylbutyl group would be expected to have a strong preference for the equatorial position to minimize steric strain. libretexts.org

Reaction Stereochemistry: The stereochemical outcome of reactions on the cyclohexane ring is often dictated by the conformation of the starting material. This compound could be used to investigate how the presence of both a small (methyl) and a larger, branched (1-methylbutyl) substituent influences the stereoselectivity of reactions such as electrophilic addition or substitution.

Intramolecular Interactions: The 1,4-disubstituted pattern allows for the study of through-space and through-bond interactions between the two alkyl groups, which can affect the molecule's reactivity and physical properties.

Table 2: Conformational Energy (A-values) of Common Substituents on a Cyclohexane Ring

| Substituent | A-value (kJ/mol) |

|---|---|

| -CH₃ (Methyl) | 7.6 |

| -CH₂CH₃ (Ethyl) | 8.0 |

| -CH(CH₃)₂ (Isopropyl) | 9.2 |

| -C(CH₃)₃ (tert-Butyl) | ~21 |

Data sourced from general organic chemistry principles. libretexts.org The A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position. The A-value for the 1-methylbutyl group is not specifically documented but would be expected to be larger than that of a methyl or ethyl group.

Occurrence, Distribution, and Analytical Methodologies in Complex Matrices

Identification in Natural Product Extracts

While direct evidence for the presence of 1-Methyl-4-(1-methylbutyl)cyclohexane in natural product extracts is not extensively documented in publicly available literature, the structural similarity to other cyclic terpenes found in essential oils suggests its potential for occurrence. For instance, chemical profiling of essential oils from plants like Mentha piperita (peppermint) and Origanum vulgare (oregano) reveals a rich diversity of monoterpenes and their derivatives, which are structurally related to alkylcyclohexanes. rjpharmacognosy.irscentree.conih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.gov The biosynthesis of these compounds often involves cyclization and rearrangement reactions of isoprenoid precursors, which could potentially lead to the formation of various alkylcyclohexane structures.

Isolation and Purification Techniques for Hydrocarbon Components

The isolation of non-polar hydrocarbon components like this compound from complex natural product extracts, which are often rich in more polar compounds, requires specific separation techniques.

Fractional Distillation: This technique can be employed for an initial separation of components based on their boiling points. For a mixture of hydrocarbons, fractional distillation can yield fractions enriched in compounds with similar volatility. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used method for sample cleanup and fractionation. researchgate.netresearchgate.net For separating aliphatic and aromatic hydrocarbons, a common approach involves using a silica (B1680970) adsorbent. The aliphatic fraction, which would include this compound, can be eluted with a non-polar solvent like hexane (B92381), while the aromatic compounds are retained and can be subsequently eluted with a more polar solvent such as dichloromethane. researchgate.netnih.govresearchgate.net Silver-impregnated alumina (B75360) can also be used to efficiently retain aromatic compounds. researchgate.net

Column Chromatography: Similar to SPE, column chromatography using adsorbents like silica gel or alumina allows for the separation of hydrocarbon classes based on polarity. researchgate.net

A typical workflow for isolating hydrocarbon components from a natural extract might involve initial solvent extraction, followed by fractional distillation and then further purification using SPE or column chromatography to separate the saturated hydrocarbons from more polar and aromatic compounds.

Analytical Strategies for Trace Hydrocarbons in Biological or Environmental Samples

Detecting trace levels of specific hydrocarbons in complex biological or environmental matrices presents analytical challenges due to the presence of numerous interfering compounds.

Purge and Trap Gas Chromatography-Mass Spectrometry (P/T-GC-MS): This is a highly effective technique for the analysis of volatile organic compounds (VOCs) in water and soil samples. rjpharmacognosy.irnih.govdigitaloceanspaces.commit.eduimsc.res.in The purge and trap system concentrates the volatile analytes from the sample matrix before introducing them into the GC-MS for separation and identification. This method provides excellent sensitivity for trace-level detection.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds in various matrices. scilit.com It is a simple and rapid method for sample preparation and concentration.

These techniques, particularly when combined with high-resolution mass spectrometry, can provide the selectivity and sensitivity needed to identify and quantify trace amounts of specific hydrocarbons like this compound.

Presence in Petroleum-Derived Products and Biofuels

Alkylcyclohexanes are significant components of petroleum-derived fuels such as gasoline, diesel, and kerosene. scilit.comcopernicus.orgcabidigitallibrary.org Their presence influences the physical and chemical properties of the fuel, including its density, viscosity, and combustion characteristics.

Characterization of Hydrocarbon Blends in Fuel Science

The detailed characterization of hydrocarbon blends is crucial for understanding fuel performance and for the development of new fuel formulations. Modern analytical techniques allow for the detailed group-type analysis of fuels, separating hydrocarbons into classes such as n-paraffins, isoparaffins, cycloparaffins (naphthenes), and aromatics. researchgate.net The analysis of C12 and higher hydrocarbons is particularly important for understanding the composition of diesel fuel and lubricating oils. copernicus.org

The table below summarizes the common hydrocarbon classes found in petroleum-derived fuels.

| Hydrocarbon Class | General Structure | Significance in Fuels |

| n-Alkanes (Normal Paraffins) | Straight-chain saturated hydrocarbons | Affect ignition quality (cetane number) and cold-flow properties. |

| iso-Alkanes (Isoparaffins) | Branched-chain saturated hydrocarbons | Generally have good combustion properties and low freezing points. |

| Cycloalkanes (Naphthenes) | Saturated hydrocarbons containing one or more rings | Contribute to the density and energy content of the fuel. |

| Aromatics | Hydrocarbons containing one or more benzene (B151609) rings | High energy density but can contribute to soot formation during combustion. |

| Olefins (Alkenes) | Unsaturated hydrocarbons with at least one carbon-carbon double bond | Can be present in gasoline and contribute to gum formation. |

This table provides a general overview of hydrocarbon classes in fuels.

Analytical Techniques for Quantitative Analysis in Complex Mixtures (e.g., GC-FID, GCxGC)

Accurate quantitative analysis of individual hydrocarbons in complex mixtures like fuels is essential for quality control and regulatory compliance.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons. cabidigitallibrary.orgresearchgate.netchromsoc.jp The FID is highly sensitive to compounds that burn in a hydrogen-air flame, making it ideal for hydrocarbon analysis. For accurate quantification, calibration with standards is necessary. chromsoc.jp

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly higher resolving power compared to conventional one-dimensional GC, making it a powerful tool for the detailed analysis of complex hydrocarbon mixtures like petroleum products. digitaloceanspaces.comcopernicus.orgnih.govuobaghdad.edu.iqnih.govacs.orgresearchgate.netgcms.cz In GCxGC, the sample is subjected to two independent separations, typically based on volatility in the first dimension and polarity in the second. This allows for the separation of co-eluting peaks from the first dimension, providing a much more detailed chemical fingerprint of the sample. GCxGC can be coupled with either FID for quantification or Time-of-Flight Mass Spectrometry (TOF-MS) for identification. digitaloceanspaces.comcopernicus.orgnih.govgcms.cz

The following table compares the capabilities of GC-FID and GCxGC for hydrocarbon analysis.

| Feature | Gas Chromatography - Flame Ionization Detection (GC-FID) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |

| Resolving Power | Good for simpler mixtures. | Excellent, capable of separating thousands of compounds in a single run. |

| Peak Capacity | Limited, co-elution of compounds is common in complex samples. | Significantly higher, allowing for the separation of co-eluting peaks. |

| Data Complexity | 2D chromatogram (signal vs. time). | 3D chromatogram (signal vs. two retention times), often visualized as a 2D contour plot. |

| Quantitative Analysis | Well-established and robust. | Possible with FID or MS detectors, but data processing can be more complex. |

| Applications | Routine quality control, quantification of major components. | Detailed characterization of complex mixtures (petroleum, environmental samples), biomarker analysis. |

This table provides a comparison of GC-FID and GCxGC techniques.

Environmental Transformation Pathways (Mechanistic Focus)

Once released into the environment, this compound, like other hydrocarbons, is subject to various transformation processes, including biodegradation and abiotic degradation.

Biodegradation:

Microbial degradation is a primary pathway for the removal of hydrocarbons from the environment. enviro.wiki The biodegradability of saturated hydrocarbons generally decreases in the order: n-alkanes > branched alkanes > cycloalkanes. acs.org

The microbial degradation of alkylcyclohexanes typically initiates with the oxidation of either the alkyl side chain or the cycloalkane ring. nih.gov For long-chain n-alkylcyclohexanes, a common pathway involves the terminal oxidation of the alkyl chain to a carboxylic acid, followed by β-oxidation. nih.gov

For branched alkylcyclohexanes like this compound, the degradation pathway is likely to be more complex. The presence of branching can hinder the β-oxidation process. Studies on the biodegradation of methylcyclohexane (B89554) have shown that microorganisms can hydroxylate the ring at various positions, leading to the formation of methylcyclohexanols, which are then further oxidized. researchgate.netnih.gov Another proposed pathway for methylcyclohexane degradation involves aromatization. nih.gov It is plausible that similar initial hydroxylation reactions on the cyclohexane (B81311) ring or the branched alkyl side chain would be the primary mode of microbial attack on this compound.

Abiotic Transformation:

Abiotic degradation processes, such as photodegradation, can also contribute to the transformation of hydrocarbons in the environment. acs.org